2-amino-N,3-dimethyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide
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Overview
Description
2-amino-N,3-dimethyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide is a chemical compound known for its unique structure and properties. It is a white crystalline solid that is soluble in water, ethanol, and acetone but insoluble in benzene and toluene . This compound is used as an intermediate in the synthesis of various herbicides and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N,3-dimethyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide involves the reaction of 2-amino-2,3-dimethylbutanenitrile with concentrated sulfuric acid at 25°C, followed by heating to 100°C . The mixture is then treated with concentrated ammonia at 75°C, and the product is extracted using dichloromethane . The final product is obtained by drying and concentrating the extract .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction . The product is purified using crystallization and filtration techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-amino-N,3-dimethyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are primary amines and alcohols.
Substitution: The major products are halogenated derivatives.
Scientific Research Applications
2-amino-N,3-dimethyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-N,3-dimethyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide involves its interaction with specific molecular targets and pathways. It acts by inhibiting certain enzymes, leading to the disruption of metabolic processes in target organisms . The compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-3,3-dimethyl-N-[1-(2-methylphenyl)ethyl]butanamide
- (2S)-2-amino-3,3-dimethyl-N-(phenylmethyl)butanamide
- (2S)-2-amino-N,3,3-trimethyl-N-(phenylmethyl)butanamide
Uniqueness
2-amino-N,3-dimethyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of various compounds and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C12H25N3O |
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Molecular Weight |
227.35 g/mol |
IUPAC Name |
2-amino-N,3-dimethyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide |
InChI |
InChI=1S/C12H25N3O/c1-9(2)11(13)12(16)15(4)8-10-6-5-7-14(10)3/h9-11H,5-8,13H2,1-4H3/t10-,11?/m0/s1 |
InChI Key |
JCPAWXBERRMKNW-VUWPPUDQSA-N |
Isomeric SMILES |
CC(C)C(C(=O)N(C)C[C@@H]1CCCN1C)N |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1CCCN1C)N |
Origin of Product |
United States |
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